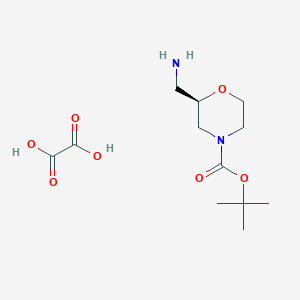

(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate

Description

This compound is a chiral morpholine derivative featuring an aminomethyl substituent at the 2-position of the morpholine ring, protected by a tert-butoxycarbonyl (Boc) group. Its oxalate salt form (CAS: 1951424-85-3) enhances stability and solubility for synthetic applications. The (R)-enantiomer is particularly significant in asymmetric synthesis and pharmaceutical intermediates due to its stereochemical properties .

Properties

Molecular Formula |

C12H22N2O7 |

|---|---|

Molecular Weight |

306.31 g/mol |

IUPAC Name |

tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate;oxalic acid |

InChI |

InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t8-;/m1./s1 |

InChI Key |

MRLCWFDGMOXGAG-DDWIOCJRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CN.C(=O)(C(=O)O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CN.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Key Considerations:

-

Chiral Resolution : When racemic mixtures are used, enzymatic resolution with lipases or chromatographic separation on chiral stationary phases (e.g., Chiralpak AD-H) ensures enantiomeric excess >99%.

-

Protection Strategies : The primary amine group is typically protected with a Boc group early in the synthesis to prevent side reactions during subsequent steps.

Morpholine Ring Formation

The morpholine ring is constructed via cyclization of β-amino alcohol intermediates. Two predominant methods are employed:

Acid-Catalyzed Cyclization

A mixture of the β-amino alcohol and formic acid undergoes heating at 80°C for 12 hours, yielding the morpholine ring with concurrent Boc protection. This method achieves yields of 70–85% but requires careful pH control to avoid decomposition.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Catalyst | Formic acid |

| Reaction Time | 12 hours |

| Yield | 78% (average) |

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine facilitates cyclization at room temperature. This method is preferred for heat-sensitive intermediates, offering yields up to 90%.

Functionalization: Introduction of the Aminomethyl Group

The aminomethyl group at position 2 is introduced via reductive amination or nucleophilic substitution.

Reductive Amination

A ketone intermediate, such as tert-butyl 2-oxomorpholine-4-carboxylate, reacts with ammonium acetate and sodium cyanoborohydride in methanol at pH 5–6. This method preserves stereochemistry and achieves yields of 65–75%.

Optimization Data :

| Parameter | Optimal Range |

|---|---|

| pH | 5.5–6.0 |

| Reducing Agent | NaBH3CN |

| Temperature | 25°C |

| Yield | 72% |

Nucleophilic Substitution

Alternatively, a bromomethyl intermediate undergoes substitution with ammonia in a sealed tube at 100°C. While this route offers higher yields (80–85%), it requires stringent moisture control to prevent hydrolysis.

Boc Protection and Deprotection

The Boc group is introduced using di-tert-butyl dicarbonate in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. Deprotection, when necessary, employs trifluoroacetic acid (TFA) in dichloromethane, achieving quantitative removal within 2 hours.

Oxalate Salt Formation

The free base is converted to the oxalate salt by treatment with oxalic acid in ethanol at 0–5°C. Crystallization yields a high-purity product (≥98% by HPLC), with the following optimized parameters:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Acid Equivalents | 1.1 eq |

| Temperature | 0–5°C |

| Crystallization Time | 24 hours |

Purification and Characterization

Final purification involves recrystallization from ethanol/water mixtures or column chromatography on silica gel (eluent: ethyl acetate/hexane). Characterization by NMR, NMR, and high-resolution mass spectrometry (HRMS) confirms structure and enantiomeric purity.

Representative NMR Data (CDCl3):

-

δ 1.45 (s, 9H, Boc CH3)

-

δ 3.60–3.75 (m, 4H, morpholine OCH2)

-

δ 4.10 (q, 1H, CHNH2)

-

δ 7.25 (br s, 2H, NH2)

Challenges and Mitigation Strategies

-

Racemization : Elevated temperatures during cyclization or amidation can cause racemization. Mitigation includes using low-temperature conditions (<50°C) and non-polar solvents.

-

Byproduct Formation : Side products from over-alkylation are minimized by stoichiometric control of ammonia and stepwise addition of reagents.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors enhance heat and mass transfer during cyclization, reducing reaction times by 40%. Additionally, catalytic hydrogenation replaces stoichiometric reducing agents, improving atom economy .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like halides, alkoxides, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C12H22N2O7

- Molecular Weight : 306.31 g/mol

- CAS Number : 1841086-60-9

The compound features a morpholine ring, which contributes to its biological activity and solubility properties. Its chirality is crucial for its interaction with biological targets, making it an interesting subject for drug design.

Pharmaceutical Applications

-

Drug Development

- (R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate is investigated for its potential as a pharmaceutical agent due to its ability to modulate various biological pathways. The compound has been studied for its effects on sigma receptors, which are implicated in pain management and neurological disorders .

- In preclinical studies, derivatives of this compound have shown promise in enhancing dopaminergic signaling, indicating potential applications in treating conditions like Parkinson's disease .

-

Biological Activity

- Research indicates that this compound can act as a selective ligand for certain receptors, thereby influencing cellular signaling pathways. For instance, it has been linked to modulation of immune responses and may play a role in conditions such as lupus .

- The compound's derivatives have been tested in various models to assess their efficacy in reducing inflammation and pain, demonstrating significant biological activity at specific doses .

Synthetic Applications

-

Chemical Synthesis

- The synthesis of this compound involves multi-step reactions that allow for the introduction of functional groups essential for its activity . This makes it a valuable intermediate in the synthesis of more complex molecules.

- Its structural features enable the creation of diverse analogs, facilitating the exploration of structure-activity relationships in drug design.

- Chiral Synthesis

Case Studies

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved include binding to active sites or allosteric sites on enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below summarizes key structural and physicochemical differences:

Key Observations:

Enantiomeric Differences: The (S)-enantiomer (CAS 879403-42-6) shares the aminomethyl group but exhibits distinct stereochemical properties, which may alter biological activity or synthetic utility .

Salt Forms :

Purity and Stability

- The oxalate form of the target compound is available at 95% purity , slightly lower than the 97% purity of its (S)-enantiomer analogs .

- Stability requirements (2–8°C storage) for the target compound and its hydroxyethyl analog suggest sensitivity to thermal degradation, unlike the (S)-dimethylmorpholine derivative, which is stable at ambient conditions .

Biological Activity

(R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its chemical structure includes a morpholine ring, a tert-butyl group, an aminomethyl substituent, and a carboxylate moiety, which contribute to its reactivity and interactions with biological targets.

The molecular formula of this compound is C₁₂H₂₂N₂O₇, with a molecular weight of approximately 306.31 g/mol. The presence of both hydrophilic and hydrophobic regions allows this compound to engage in various biological interactions, making it a candidate for therapeutic applications.

Key Structural Features:

- Morpholine Ring: Provides stability and facilitates interaction with biological targets.

- Aminomethyl Group: Enhances binding affinity to enzymes and receptors.

- Carboxylate Moiety: Increases solubility and potential for ionic interactions.

Interaction Studies

Research has focused on the binding affinity of this compound with specific biological targets, including enzymes and receptors. These studies are crucial for understanding the mechanism of action and therapeutic potential of the compound. For example, investigations have indicated that modifications to its structure can significantly enhance or diminish its biological activity, suggesting a structure-activity relationship (SAR) that warrants further exploration.

Case Studies

-

Antitumor Activity:

A study investigated the effects of similar morpholine derivatives on cancer cell lines. Compounds with analogous structures demonstrated varying degrees of cytotoxicity against human leukemia cells, indicating that this compound may exhibit similar properties . -

Antimicrobial Potential:

Another research effort evaluated the antimicrobial activity of related compounds against resistant strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that derivatives containing morpholine structures can possess significant antibacterial properties, which may extend to this compound .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-4-Boc-2-(aminomethyl)morpholine | C₁₃H₁₉N₂O₄ | Contains a Boc protecting group; used in peptide synthesis |

| (S)-tert-butyl 3-(aminomethyl)morpholine | C₁₃H₁₉N₂O₂ | Similar morpholine structure; potential for different biological activity |

| tert-butyl 3-(aminomethyl)morpholine-4-carboxylic acid | C₁₂H₁₉N₂O₄ | Lacks the tert-butyl ester; may exhibit different solubility characteristics |

The distinct arrangement of functional groups in this compound enhances its reactivity and potential applications in medicinal chemistry compared to these similar compounds.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Binding Affinity: Interaction studies indicate that this compound has a high binding affinity for certain enzymes, which could lead to its use as an inhibitor in various biochemical pathways.

- Therapeutic Applications: Given its structural features, there is potential for development as an anticancer or antimicrobial agent, pending further investigation into its efficacy and safety profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate oxalate, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the morpholine core. Key steps include:

- Amine Protection : Use of tert-butyloxycarbonyl (Boc) groups to protect the amine moiety, ensuring regioselectivity .

- Coupling Reactions : Activation of carboxylate groups with reagents like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) to form stable intermediates .

- Oxalate Salt Formation : Reaction with oxalic acid under controlled pH (3.5–4.5) to precipitate the oxalate salt, followed by recrystallization in ethanol/water mixtures for purification .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm the presence of tert-butyl (δ 1.2–1.4 ppm), morpholine ring protons (δ 3.4–4.1 ppm), and oxalate protons (δ 4.8–5.2 ppm) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients to assess purity (>98%) and detect degradation products .

- X-ray Crystallography : For resolving stereochemistry, particularly the (R)-configuration at the aminomethyl group, using single-crystal diffraction .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use of (R)-BINAP or Jacobsen’s catalysts in key steps to enforce stereochemical control .

- Dynamic Kinetic Resolution (DKR) : Employ enzymes like lipases (e.g., CAL-B) in solvent systems (e.g., tert-butanol) to selectively hydrolyze undesired enantiomers .

- In-line Monitoring : Real-time chiral HPLC to track enantiomeric excess (ee) during synthesis, adjusting reaction parameters (e.g., temperature, catalyst loading) iteratively .

Q. What strategies are employed to resolve discrepancies in biological activity data between in vitro and in vivo studies of morpholine derivatives?

- Methodological Answer :

- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) to identify metabolites that may alter activity in vivo .

- Protein Binding Studies : Use equilibrium dialysis to measure free fraction (%) and correlate with efficacy shifts between cell-based and animal models .

- Pharmacokinetic Modeling : Integrate in vitro IC₅₀ values with ADME (absorption, distribution, metabolism, excretion) parameters to predict in vivo dose-response relationships .

Q. How does the tert-butyl group influence the compound's stability under different pH and temperature conditions in pharmacological formulations?

- Methodological Answer :

- Accelerated Stability Testing : Store the compound in buffers (pH 1–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC to identify pH-sensitive sites (e.g., oxalate ester hydrolysis at pH > 8) .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >150°C for tert-butyl derivatives) to guide storage conditions .

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to enhance shelf-life in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.